3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BROMOPHENYL)PROPANAMIDE
Overview
Description
3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide is a complex organic compound with the molecular formula C16H13BrN2O2S. This compound is known for its unique structural features, which include a benzoxazole ring and a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of magnetic solid acid nanocatalysts, for example, has been shown to produce high yields of benzoxazole derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog that lacks the bromophenyl group.
Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide is unique due to its combination of a benzoxazole ring and a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bromophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYWEINXXHJYOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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